
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride, commonly known as Dizocilpine or MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was initially discovered as a potential anesthetic agent in the 1970s, but its development was halted due to its side effects. However, it has since gained attention in the field of neuroscience for its ability to block NMDA receptors, which has led to its use in various research applications.
Mechanism of Action
Dizocilpine acts as a non-competitive antagonist of the 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptor by binding to a site within the ion channel pore and blocking the flow of ions through the channel. This results in the inhibition of excitatory neurotransmission and the disruption of synaptic plasticity.
Biochemical and Physiological Effects:
The blockade of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors by Dizocilpine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, Dizocilpine has been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Dizocilpine in lab experiments is its ability to selectively block 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological processes. However, Dizocilpine has several limitations, including its potential neurotoxicity and the fact that it may not accurately reflect the physiological conditions of the brain.
Future Directions
There are several future directions for the use of Dizocilpine in neuroscience research. One area of interest is the investigation of the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in neurodegenerative diseases, such as Parkinson's and Huntington's disease. Additionally, there is growing interest in the use of Dizocilpine as a potential therapeutic agent for various neurological disorders, including depression and schizophrenia. Finally, there is a need for further research into the potential neurotoxic effects of Dizocilpine and the development of safer alternatives for studying 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors.
Synthesis Methods
The synthesis of Dizocilpine involves several steps, starting with the condensation of 4-piperidone with cyclopentanone to form 1-(1-cyclopentyl)-4-piperidone. This intermediate is then reacted with 1,3-dimethyl-4-chlorobenzene to form 1-(1-cyclopentyl)-4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine. The final step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of Dizocilpine.
Scientific Research Applications
Dizocilpine has been widely used in neuroscience research to study the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in various physiological and pathological processes. It has been shown to be particularly useful in studying synaptic plasticity, learning, and memory. Additionally, Dizocilpine has been used to investigate the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
properties
CAS RN |
101710-79-6 |
|---|---|
Product Name |
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride |
Molecular Formula |
C19H28ClNO3 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(1,3-dimethylpiperidin-1-ium-4-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-15-14-21(2)13-12-18(15)24-19(22)20(23,17-10-6-7-11-17)16-8-4-3-5-9-16;/h3-5,8-9,15,17-18,23H,6-7,10-14H2,1-2H3;1H |
InChI Key |
RMDPHNMFYDYHDP-UHFFFAOYSA-N |
SMILES |
CC1C[NH+](CCC1OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Cl-] |
Canonical SMILES |
CC1C[NH+](CCC1OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Cl-] |
synonyms |
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



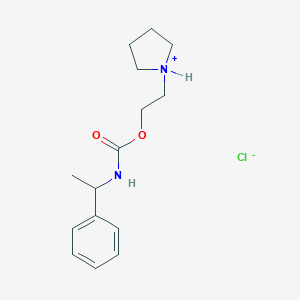


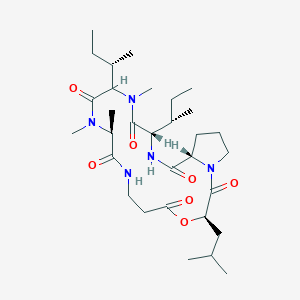

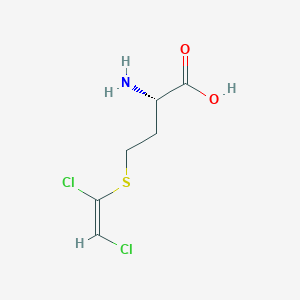
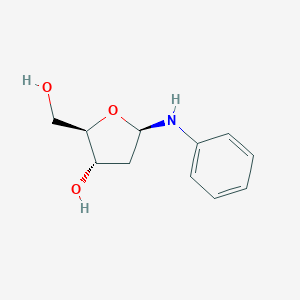
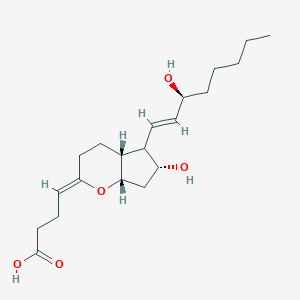
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
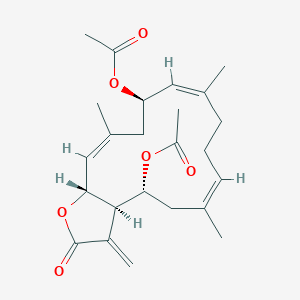
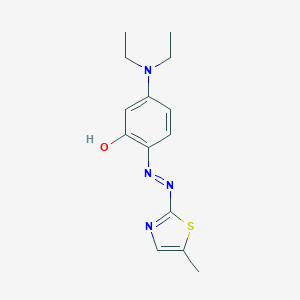
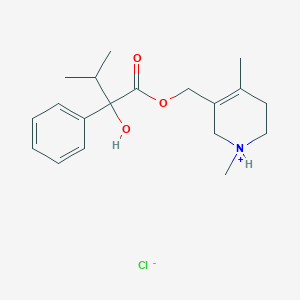
![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)
